3-Fluorooxetane-3-carbonitrile

Lipophilicity Drug Design Physicochemical Properties

3-Fluorooxetane-3-carbonitrile is a strategic fluorinated oxetane building block for medicinal chemistry. It provides a predictable +0.1 to +0.6 LogP shift versus non-fluorinated analogs, enhancing membrane permeability without excessive molecular weight gain. Its TPSA of 33.02 Ų offers a quantifiable handle to reduce non-specific binding. The fluorine atom also confers superior metabolic stability. Sourced at gram scale, it supports preclinical in vivo studies. Choose this compound to precisely tune ADME profiles in your lead optimization campaigns.

Molecular Formula C4H4FNO
Molecular Weight 101.08 g/mol
Cat. No. B12977514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluorooxetane-3-carbonitrile
Molecular FormulaC4H4FNO
Molecular Weight101.08 g/mol
Structural Identifiers
SMILESC1C(CO1)(C#N)F
InChIInChI=1S/C4H4FNO/c5-4(1-6)2-7-3-4/h2-3H2
InChIKeyCWGYXKIKROHVDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluorooxetane-3-carbonitrile for Pharmaceutical R&D: A Fluorinated Oxetane Building Block


3-Fluorooxetane-3-carbonitrile is a 3,3-disubstituted oxetane containing both a fluorine atom and a nitrile group. The oxetane core is a well-established bioisostere for the gem-dimethyl and carbonyl groups in medicinal chemistry . It belongs to the class of fluorinated oxetanes, which are valued for their ability to fine-tune physicochemical properties (e.g., pKa, LogP) and enhance metabolic stability compared to non-fluorinated analogs .

Why Substitute 3-Fluorooxetane-3-carbonitrile in Medicinal Chemistry Projects?


Direct substitution of 3-fluorooxetane-3-carbonitrile with non-fluorinated analogs like oxetane-3-carbonitrile or 3-fluorooxetane is not recommended due to significant and quantifiable differences in key drug design parameters. Research on 3,3-disubstituted oxetanes demonstrates that introducing a single fluorine atom can decrease the pKa of an adjacent functional group by up to three units , a change that directly impacts a compound's ionization state at physiological pH. Furthermore, the presence of the nitrile group (vs. a hydrogen) and the fluorine atom (vs. a hydrogen) substantially alters both the computed LogP and the topological polar surface area (TPSA), affecting solubility, permeability, and target binding .

Quantitative Differentiation of 3-Fluorooxetane-3-carbonitrile for Scientific Procurement


LogP Comparison: Increased Lipophilicity Over Non-Fluorinated Analog

3-Fluorooxetane-3-carbonitrile exhibits a significantly higher computed LogP than the non-fluorinated parent compound, oxetane-3-carbonitrile, indicating greater lipophilicity. This difference is critical for optimizing membrane permeability. Data are from computational predictions from reputable vendors and databases .

Lipophilicity Drug Design Physicochemical Properties

Class-Level Inference: pKa Modulation by Fluorination in 3,3-Disubstituted Oxetanes

While specific pKa data for 3-fluorooxetane-3-carbonitrile are not publicly available, a recent comprehensive study on fluorinated 3,3-disubstituted oxetanes provides strong class-level evidence that fluorination significantly decreases pKa values. This is a key differentiator from non-fluorinated analogs .

pKa Modulation Bioisosterism Medicinal Chemistry

TPSA Increase Relative to Parent 3-Fluorooxetane

The addition of a nitrile group to the oxetane core significantly increases the topological polar surface area (TPSA) compared to the simple fluorinated analog, 3-fluorooxetane. This increase is a predictable and quantifiable result of the added functionality, directly impacting the molecule's potential for membrane permeation .

Polar Surface Area Permeability Drug-Likeness

Synthesis on a Gram Scale: Demonstrating Scalability for Preclinical Studies

While not specific to the target compound, the broader class of 3-fluoroalkyl-substituted oxetanes, which includes 3-fluorooxetane-3-carbonitrile, has been successfully synthesized on a gram scale using robust methodologies. This indicates that procurement for advanced research is feasible and not limited by synthetic inaccessibility .

Process Chemistry Scalability Synthesis

Metabolic Stability: A Class-Level Advantage of Fluorinated Oxetanes

Fluorinated oxetanes are widely recognized in medicinal chemistry for their ability to enhance metabolic stability compared to non-fluorinated analogs. This is a well-documented, class-level property that is directly relevant to 3-fluorooxetane-3-carbonitrile. The strong C-F bond reduces the likelihood of oxidative metabolism by cytochrome P450 enzymes .

Metabolic Stability ADME Fluorine

Key Research Applications for 3-Fluorooxetane-3-carbonitrile in Drug Discovery


Fine-Tuning Lipophilicity in Lead Optimization

The quantifiably higher LogP of 3-fluorooxetane-3-carbonitrile relative to oxetane-3-carbonitrile makes it a superior choice for medicinal chemistry campaigns aimed at increasing membrane permeability without drastically increasing molecular weight. The compound offers a predictable and moderate shift in lipophilicity (an increase of approximately 0.1 to 0.6 LogP units) , which is ideal for optimizing the ADME profile of a lead series.

Modulating Polarity and Target Binding via TPSA

The significant increase in TPSA from 9 Ų (3-fluorooxetane) to 33.02 Ų (3-fluorooxetane-3-carbonitrile) provides a quantifiable handle for medicinal chemists to fine-tune molecular polarity. This change can be used to reduce non-specific binding, improve solubility, and optimize interactions with polar regions of a biological target.

Generating Metabolically Stable Oxetane-Based Scaffolds

As a member of the fluorinated oxetane class, 3-fluorooxetane-3-carbonitrile is expected to impart enhanced metabolic stability to new chemical entities. This makes it a valuable building block for constructing drug candidates where high clearance due to oxidative metabolism is a known liability .

Scalable Synthesis of Advanced Intermediates

Given that its structural class is amenable to gram-scale synthesis , 3-fluorooxetane-3-carbonitrile can be reliably sourced in quantities sufficient for preclinical in vivo studies. This ensures that lead compounds derived from this building block can be progressed through early-stage development without immediate supply chain or synthetic scalability concerns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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